molecular formula C7H6BrN3O B1443949 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine CAS No. 91775-61-0

3-Bromo-5-methoxyimidazo[1,2-A]pyrazine

Cat. No. B1443949
CAS RN: 91775-61-0
M. Wt: 228.05 g/mol
InChI Key: IOOHMVSVMBNHGS-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxyimidazo[1,2-A]pyrazine is a chemical compound with the molecular formula C7H6BrN3O . It has a molecular weight of 228.05 . The IUPAC name for this compound is 3-bromoimidazo[1,2-a]pyrazin-5-yl methyl ether .


Molecular Structure Analysis

The InChI code for 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine is 1S/C7H6BrN3O/c1-12-7-4-9-3-6-10-2-5(8)11(6)7/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Bromo-5-methoxyimidazo[1,2-A]pyrazine is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Applications in Organic Synthesis and Drug Development

Pyrazine derivatives, including structures related to imidazo[1,2-A]pyrazine, have been highlighted for their versatility in organic synthesis and medicinal chemistry. These compounds serve as important synthons in creating biologically active molecules due to their stability and reactivity. For instance, heterocyclic N-oxide molecules, which can be synthesized from pyrazine derivatives, play a crucial role in drug development due to their diverse biological activities. These include anticancer, antibacterial, and anti-inflammatory properties, demonstrating the compound's potential in therapeutic applications (Li et al., 2019).

Moreover, pyrazine derivatives have been patented for various pharmacological effects, showcasing a wide range of applications from antimicrobial to anticancer activities. This illustrates the potential of 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine and similar compounds in contributing to new therapeutic agents (Doležal & Zítko, 2015).

Role in Neurodegenerative Disease Treatment

Pyrazoline derivatives, closely related to pyrazine structures, have shown significant promise in treating neurodegenerative diseases. Their ability to inhibit enzymes such as acetylcholine esterase and monoamine oxidase offers a pathway for managing conditions like Alzheimer's and Parkinson's disease. This suggests that 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine could potentially be explored for neuroprotective properties (Ahsan et al., 2022).

Contributions to Optoelectronic Materials

The structural motifs of pyrazine derivatives have been utilized in the development of optoelectronic materials. These compounds are integral to creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements due to their unique electronic properties. This application area highlights the versatility of pyrazine-based compounds beyond pharmaceuticals, opening up avenues for 3-Bromo-5-methoxyimidazo[1,2-A]pyrazine in materials science (Huigens et al., 2022).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H301-H311-H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

3-bromo-5-methoxyimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-12-7-4-9-3-6-10-2-5(8)11(6)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOHMVSVMBNHGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC2=NC=C(N12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00757426
Record name 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00757426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methoxyimidazo[1,2-A]pyrazine

CAS RN

91775-61-0
Record name 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00757426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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